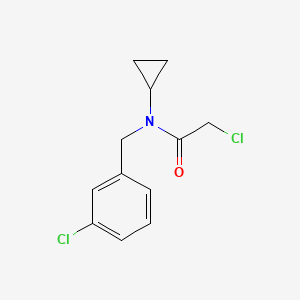
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide, also known as CCBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCBC belongs to the class of compounds called amides and has a molecular weight of 291.77 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is not fully understood, but studies have shown that it works by inhibiting various cellular pathways. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can induce apoptosis and cell cycle arrest in cancer cells. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its complex synthesis method, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide research. One potential direction is the development of more efficient and cost-effective synthesis methods for 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide. Another potential direction is the investigation of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide and its potential side effects. Overall, 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has significant potential as a therapeutic agent and warrants further investigation in scientific research.
Synthesemethoden
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can be synthesized through a multistep process that involves the reaction of 3-chlorobenzylamine with chloroacetyl chloride, followed by the reaction with cyclopropylamine. The resulting product is then purified through column chromatography to obtain 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the most promising applications of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its use as an anticancer agent. Studies have shown that 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-7-12(16)15(11-4-5-11)8-9-2-1-3-10(14)6-9/h1-3,6,11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWZHMBNMZWPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

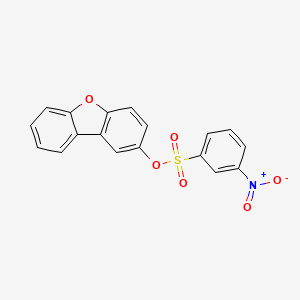
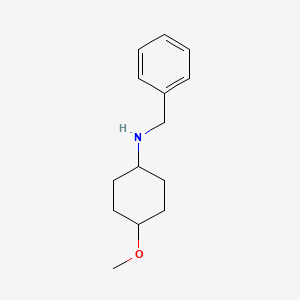

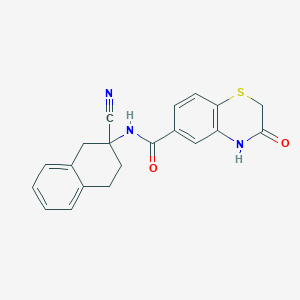
![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)

![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)
![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)

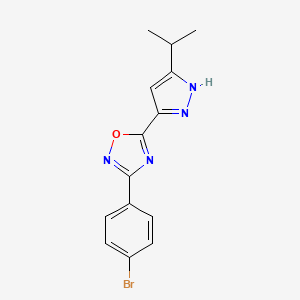

![2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2615867.png)
![Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2615868.png)